[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate
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Overview
Description
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate: is a complex organic compound with the molecular formula C32H25N3O6 This compound is characterized by its unique structure, which includes a triazole ring and multiple benzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate typically involves multiple steps. One common method includes the reaction of 2-phenyltriazole with a suitable propylating agent, followed by benzoylation. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine to facilitate the benzoylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyloxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: In chemistry, [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to understand its binding affinity and specificity towards proteins and nucleic acids.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its efficacy and safety as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways. The benzoyloxy groups may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and gene expression.
Comparison with Similar Compounds
Benzimidazole derivatives: Known for their therapeutic properties, especially in anticancer research.
Benzothiazole derivatives: Studied for their antimicrobial and anti-tubercular activities.
Uniqueness: What sets [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate apart is its unique combination of a triazole ring and multiple benzoyloxy groups. This structure provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
7599-19-1 |
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Molecular Formula |
C32H25N3O6 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[2,3-dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate |
InChI |
InChI=1S/C32H25N3O6/c36-30(23-13-5-1-6-14-23)39-22-28(40-31(37)24-15-7-2-8-16-24)29(41-32(38)25-17-9-3-10-18-25)27-21-33-35(34-27)26-19-11-4-12-20-26/h1-21,28-29H,22H2 |
InChI Key |
WCJCXQMDHLDRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C2=NN(N=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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